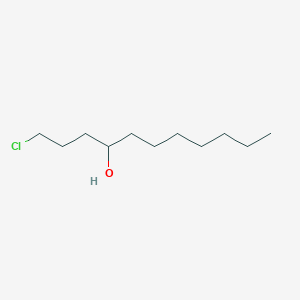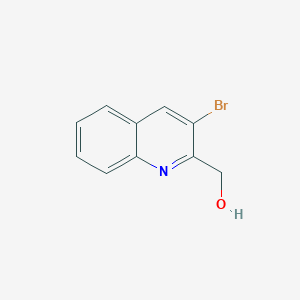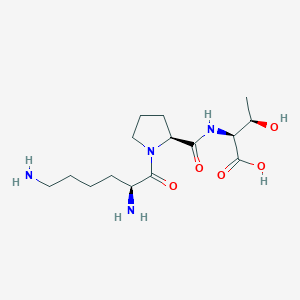
Lysyl-prolyl-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-D-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino acids are protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted side reactions.
Coupling: The protected amino acids are coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc group is removed using a base like piperidine, allowing the next amino acid to be added.
Industrial Production Methods
Industrial production of H-Lys-D-Pro-Thr-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-Lys-D-Pro-Thr-OH can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residue can be reduced to form a primary amine.
Substitution: The proline residue can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated threonine derivatives.
Reduction: Primary amine derivatives of lysine.
Substitution: Alkylated or acylated proline derivatives.
Aplicaciones Científicas De Investigación
H-Lys-D-Pro-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating immune responses, particularly as an interleukin-1 receptor antagonist.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as allergic rhinitis and acne.
Industry: Utilized in the development of peptide-based drugs and as a research tool in drug discovery .
Mecanismo De Acción
H-Lys-D-Pro-Thr-OH exerts its effects primarily by acting as an antagonist to the interleukin-1 receptor type I (IL-1RI). It binds to IL-1RI, preventing the interaction of interleukin-1 with its receptor. This inhibition reduces the downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-2 and IL-4. The compound forms hydrogen bonds with both the C- and N-terminals of IL-1RI, stabilizing the receptor in a closed conformation and minimizing system energy .
Comparación Con Compuestos Similares
Similar Compounds
Proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH): A neuropeptide with similar structural elements but different biological activity.
Lanreotide (H-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2): A somatostatin analog with therapeutic applications in treating acromegaly and neuroendocrine tumors .
Uniqueness
H-Lys-D-Pro-Thr-OH is unique due to its specific action as an IL-1RI antagonist, which is not commonly observed in other similar peptides. Its ability to modulate immune responses and reduce inflammation makes it a valuable compound in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C15H28N4O5 |
|---|---|
Peso molecular |
344.41 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 |
Clave InChI |
LOGFVTREOLYCPF-RHYQMDGZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


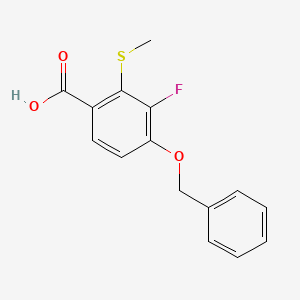



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
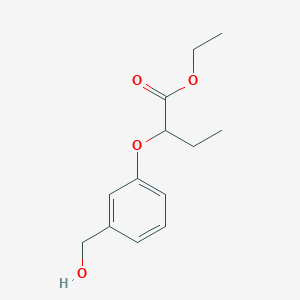
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
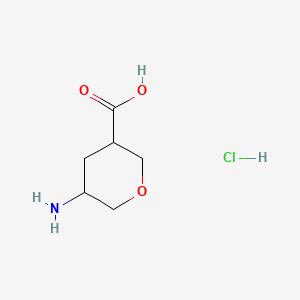
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)

